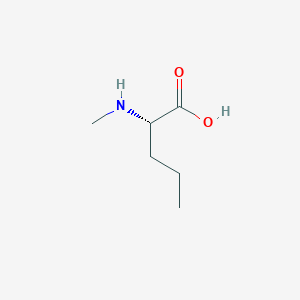
L-thyronine
概要
説明
L-チロニン、別名3,5,3',5'-テトラヨード-L-チロニンは、甲状腺ホルモンであるチロキシンの合成形態です。甲状腺によって生成される重要なホルモンであり、代謝、成長、および発達を調節する上で重要な役割を果たします。 L-チロニンは、しばしば甲状腺ホルモン欠乏症や特定の甲状腺腫瘍の治療に使用されます .
準備方法
合成経路と反応条件: L-チロニンは、さまざまな化学経路によって合成できます。一般的な方法の1つは、甲状腺で生成される大きな糖タンパク質であるチroglobulin上のチロシン残基のヨウ素化です。ヨウ素化プロセスは、チロシン残基へのヨウ素の組み込みを促進する酵素である甲状腺ペルオキシダーゼによって触媒されます。これにより、モノヨードチロシンとジヨードチロシンが形成されます。 これらの中間体は、L-チロニンを形成するために結合します .
工業生産方法: 工業環境では、L-チロニンは、チロシン誘導体のヨウ素化を含む一連の化学反応によって生成されます。このプロセスは、通常、ヨウ素とヨウ化物塩を制御された条件下で使用し、チロシン構造へのヨウ素原子の正確な組み込みを保証します。 最終生成物は、結晶化およびその他の分離技術によって精製されて、高純度のL-チロニンが得られます .
化学反応の分析
反応の種類: L-チロニンは、次のようなさまざまな化学反応を起こします。
酸化: L-チロニンは酸化されてデヒドロチロニンを形成できます。
還元: ジヨードチロニンを形成するために還元できます。
一般的な試薬と条件:
酸化: 過酸化水素またはその他の酸化剤を酸性条件下で使用します。
還元: 水素化ホウ素ナトリウムまたは水素化アルミニウムリチウムなどの還元剤。
主な生成物:
酸化: デヒドロチロニン。
還元: ジヨードチロニン。
置換: さまざまなヨウ素化誘導体.
4. 科学研究への応用
L-チロニンは、次のような幅広い科学研究への応用があります。
化学: ヨウ素化反応と脱ヨウ素化反応のモデル化合物として使用されます。
生物学: 代謝過程と遺伝子発現を調節する役割について調査されています。
医学: 甲状腺機能低下症や特定の甲状腺癌の治療に使用されます。甲状腺ホルモン代謝とそのさまざまな組織への影響を理解するために、研究にも使用されます。
科学的研究の応用
L-Thyronine has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study iodination and deiodination reactions.
Biology: Investigated for its role in regulating metabolic processes and gene expression.
Medicine: Employed in the treatment of hypothyroidism and certain thyroid cancers. It is also used in research to understand thyroid hormone metabolism and its effects on different tissues.
Industry: Utilized in the production of thyroid hormone replacement therapies and diagnostic agents
作用機序
L-チロニンは、標的細胞の核にある甲状腺ホルモン受容体に結合することにより効果を発揮します。この結合は、代謝、成長、および発達に関与する特定の遺伝子の転写を活性化します。ホルモン受容体複合体は、DNA上の甲状腺ホルモン応答配列と相互作用して、遺伝子発現の調節につながります。 L-チロニンは、ミトコンドリアの機能に影響を与えることによって、細胞呼吸とエネルギー代謝にも影響を与えます .
類似化合物:
3,5,3'-トリヨード-L-チロニン (T3): L-チロニンよりも効力が強い甲状腺ホルモンの活性型。
リバースT3 (rT3): 受容体結合についてT3と競合する、甲状腺ホルモンの不活性型。
ジヨードチロニン (T2): L-チロニンの代謝産物であり、独自の生物活性を持っています
L-チロニンの独自性: L-チロニンは、末梢組織でより活性型の3,5,3'-トリヨード-L-チロニン (T3)に変換されるプロホルモンとしての役割を果たすため、独自性があります。 この変換により、さまざまな組織での甲状腺ホルモン活性の精密な調節が可能になり、L-チロニンは甲状腺ホルモン補充療法の重要な構成要素となっています .
類似化合物との比較
3,5,3’-triiodo-L-thyronine (T3): The active form of thyroid hormone with higher potency than L-Thyronine.
Reverse T3 (rT3): An inactive form of thyroid hormone that competes with T3 for receptor binding.
Diiodothyronine (T2): A metabolite of this compound with distinct biological activities
Uniqueness of this compound: this compound is unique due to its role as a prohormone that is converted to the more active form, 3,5,3’-triiodo-L-thyronine (T3), in peripheral tissues. This conversion allows for precise regulation of thyroid hormone activity in different tissues, making this compound an essential component of thyroid hormone replacement therapies .
特性
IUPAC Name |
(2S)-2-amino-3-[4-(4-hydroxyphenoxy)phenyl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO4/c16-14(15(18)19)9-10-1-5-12(6-2-10)20-13-7-3-11(17)4-8-13/h1-8,14,17H,9,16H2,(H,18,19)/t14-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKCIOUWDFWQUBT-AWEZNQCLSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CC(C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C[C@@H](C(=O)O)N)OC2=CC=C(C=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801318222 | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
273.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
1596-67-4 | |
| Record name | L-Thyronine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1596-67-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Thyronine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001596674 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | L-Thyronine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801318222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | O-(4-hydroxyphenyl)-L-tyrosine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.986 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | THYRONINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4QN8G00CV | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
255 °C | |
| Record name | L-Thyronine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0000667 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















